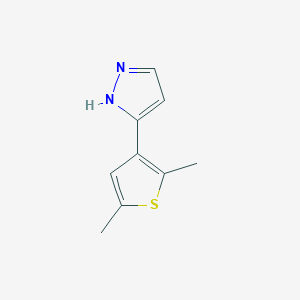

3-(2,5-dimethyl-3-thienyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

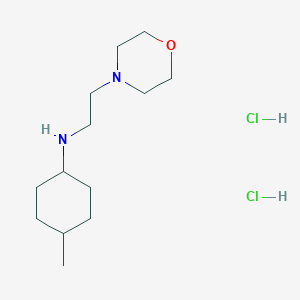

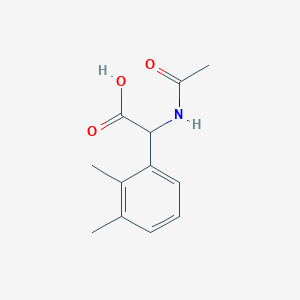

The compound “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” seems to be a derivative of the thiophene and pyrazole families . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 2,5-dimethyl-3-thienyl chalcones have been synthesized by Claisen–Schmidt condensation of 3-acetyl-2,5-dimethyl furon and substituted benzaldehydes . Another example is the condensation of (3Z)-3-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-isopropylidene-2,5-furandione with aromatic diamines .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring are two methyl groups at the 2 and 5 positions. The 3 position of the thiophene ring is likely connected to a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Applications De Recherche Scientifique

Photovoltaic Device Applications

The synthesis of thieno[3,4-b]pyrazine-based monomers, including variants related to the 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole structure, has been explored for use in photovoltaic devices. These monomers have been copolymerized with donor segments to create donor−acceptor copolymers, demonstrating significant potential in photovoltaic applications due to their favorable optical properties, electrochemical behavior, and energy levels. Such advances highlight the role of these compounds in enhancing the efficiency and effectiveness of solar cells (Zhou et al., 2010).

Antioxidant Potential

Research on new heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, related to the this compound, has shown promising antioxidant activities. These activities were evaluated through DPPH scavenging assays, revealing significant potential for these compounds as antioxidants. The study underscores the importance of these compounds in developing treatments and interventions targeting oxidative stress-related diseases (Kaddouri et al., 2020).

Photocatalytic and Optical Activities

Compounds based on 3,5-dimethyl pyrazole ligands have been synthesized and shown to be effective precursors for the shape-controlled growth of CdS nanocrystals. These nanocrystals exhibit excellent optical and photocatalytic activities, useful for the degradation of dyes under visible light. This research indicates the potential of these compounds in environmental cleanup and the development of efficient photocatalysts (Mondal et al., 2015).

Orientations Futures

While specific future directions for “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” were not found, related compounds have shown promise in various applications. For example, multicolor photochromic crystals have been prepared by mixing bis(3-thienyl)ethene, bis(4-thiazolyl)ethene, and bis(4-oxazolyl)ethene derivatives .

Propriétés

IUPAC Name |

5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVURMHHAGJYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323238 |

Source

|

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1006482-98-9 |

Source

|

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)

![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)

![6-[[4-(2,5-dimethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2912762.png)

![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)

![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)